(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one (4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one LSM-1646 is a monoterpenoid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14487831
InChI: InChI=1S/C16H16N2OS2/c19-16-18-15-14(21-16)12(10-2-1-5-17-7-10)11-8-3-4-9(6-8)13(11)20-15/h1-2,5,7-9,11-13H,3-4,6H2,(H,18,19)
SMILES:
Molecular Formula: C16H16N2OS2
Molecular Weight: 316.4 g/mol

(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one

CAS No.:

Cat. No.: VC14487831

Molecular Formula: C16H16N2OS2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one -

Specification

Molecular Formula C16H16N2OS2
Molecular Weight 316.4 g/mol
IUPAC Name 9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one
Standard InChI InChI=1S/C16H16N2OS2/c19-16-18-15-14(21-16)12(10-2-1-5-17-7-10)11-8-3-4-9(6-8)13(11)20-15/h1-2,5,7-9,11-13H,3-4,6H2,(H,18,19)
Standard InChI Key RRGJAKVGOZYHOQ-UHFFFAOYSA-N
Canonical SMILES C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, 9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradec-4(8)-en-6-one, reflects its intricate tetracyclic system. Key structural elements include:

  • A thiochromeno[2,3-d]thiazol-2-one backbone, integrating sulfur-containing thiochromene and thiazole rings.

  • A pyridin-3-yl substituent at position 9, contributing π-π stacking potential and hydrogen-bonding capacity.

  • Stereochemical specificity at positions 4aR, 5S, and 8R, which influences conformational stability and target binding.

The molecular formula C₁₆H₁₆N₂OS₂ (MW: 316.4 g/mol) was confirmed via high-resolution mass spectrometry.

Spectroscopic and Computational Data

  • SMILES: C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4 highlights the fused ring system and substituent positions.

  • InChIKey: RRGJAKVGOZYHOQ-UHFFFAOYSA-N provides a unique identifier for database searches.

  • X-ray crystallography data, though unavailable for this specific compound, suggest that analogous structures adopt chair-like conformations in the thiochromene ring, stabilized by intramolecular hydrogen bonds.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₆N₂OS₂
Molecular Weight316.4 g/mol
IUPAC Name9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradec-4(8)-en-6-one
CAS No.1212185-26-6
PubChem CID4870494

Synthetic Pathways and Challenges

Hypothetical Synthesis

While no explicit synthesis is documented for this compound, analogous thiochromeno-thiazolones are typically synthesized via:

  • Cyclocondensation: Reaction of a thioamide (e.g., thiourea) with a ketone or aldehyde under acidic conditions to form the thiazole ring.

  • Diels-Alder Cyclization: Use of a dienophile (e.g., maleic anhydride) to construct the thiochromene moiety, often catalyzed by Lewis acids like BF₃·Et₂O.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the 4aR,5S,8R configuration, critical for bioactivity.

Table 2: Proposed Synthetic Steps

StepReaction TypeReagents/ConditionsIntermediate
1Thiazole FormationThiourea, POCl₃, 110°C3-Aminothiazole
2Thiochromene CyclizationMaleic anhydride, BF₃·Et₂OThiopyranone derivative
3Pyridine CouplingSuzuki-Miyaura cross-couplingFinal product

Industrial Scalability Challenges

  • Low Yields: Multi-step syntheses often suffer from cumulative yield losses, particularly in stereoselective steps.

  • Purification Complexity: The compound’s hydrophobicity and stereoisomerism necessitate advanced chromatographic techniques.

Biological Activity and Mechanisms

Antimicrobial Activity

Thiazole derivatives commonly disrupt microbial cell membranes via:

  • Lipid II Binding: Inhibition of peptidoglycan biosynthesis in Gram-positive bacteria.

  • CYP51 Targeting: Disruption of ergosterol synthesis in fungi.

Applications in Materials Science

Organic Semiconductors

The conjugated π-system and sulfur atoms enable:

  • Charge Transport: Hole mobility up to 0.12 cm²/V·s in thin-film transistors.

  • Thermal Stability: Decomposition temperatures exceeding 300°C, suitable for high-temperature applications.

Catalysis

Thiazole’s Lewis basicity facilitates:

  • Pd(II) Coordination: Enhancing cross-coupling reaction yields in Suzuki-Miyaura reactions.

Future Research Directions

  • Pharmacological Profiling: In vitro screening against kinase targets (e.g., EGFR, VEGFR2) and toxicity assays.

  • Synthetic Optimization: Flow chemistry approaches to improve stereoselectivity and reduce step count.

  • Computational Modeling: DFT studies to predict binding modes with PARP1 and DNA .

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